(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine
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Overview
Description
(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine is an organic compound with the molecular formula C13H18N4O5. This compound is characterized by the presence of a dinitrophenyl group and a morpholinylpropylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine typically involves the reaction of 2,4-dinitrophenylhydrazine with 3-morpholin-4-ylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.
Scientific Research Applications
(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying carbonyl compounds.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can disrupt normal cellular processes, making it useful in studying biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the morpholinylpropylamine group.
2,4-Dinitrophenylhydrazine: Used in similar applications but has different reactivity due to the hydrazine group.
Uniqueness
(2,4-Dinitrophenyl)(3-morpholin-4-ylpropyl)amine is unique due to the combination of the dinitrophenyl and morpholinylpropylamine groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various research applications .
Properties
Molecular Formula |
C13H18N4O5 |
---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O5/c18-16(19)11-2-3-12(13(10-11)17(20)21)14-4-1-5-15-6-8-22-9-7-15/h2-3,10,14H,1,4-9H2 |
InChI Key |
KYDOZIGFHBYXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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